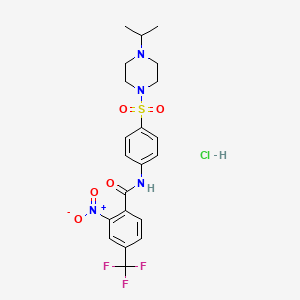

RN-9893 hydrochloride

Description

Properties

IUPAC Name |

2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N4O5S.ClH/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31;/h3-8,13-14H,9-12H2,1-2H3,(H,25,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUOUAGDTULBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClF3N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336746 | |

| Record name | RN-9893 HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109450-40-8 | |

| Record name | RN-9893 HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

RN-9893 Hydrochloride: A Technical Guide to its Mechanism of Action as a TRPV4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RN-9893 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] This document provides an in-depth overview of the mechanism of action of RN-9893, detailing its inhibitory effects on TRPV4 and its selectivity over other TRP channels. It includes a summary of its quantitative data, detailed experimental protocols for key assays, and visualizations of the TRPV4 signaling pathway and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological modulation of TRPV4.

Core Mechanism of Action

RN-9893 hydrochloride functions as a direct antagonist of the TRPV4 ion channel.[1][4] TRPV4 is a non-selective cation channel that is permeable to Ca²⁺ and is involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[5] It can be activated by a range of stimuli, including hypotonicity, mechanical stress, and synthetic agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).

The primary mechanism of action of RN-9893 is the inhibition of Ca²⁺ influx through the TRPV4 channel that is triggered by these stimuli. By blocking the channel, RN-9893 prevents the downstream signaling cascades that are initiated by the rise in intracellular calcium concentration.

Quantitative Data

The inhibitory potency and selectivity of RN-9893 have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Inhibitory Potency of RN-9893 against TRPV4

| Species | IC50 (nM) | Agonist |

| Human | 420 | 4α-PDD |

| Rat | 660 | 4α-PDD |

| Mouse | 320 | 4α-PDD |

Data compiled from multiple sources.[2][3]

Table 2: Selectivity Profile of RN-9893

| Target | IC50 (µM) |

| TRPV1 | >10 |

| TRPV3 | >30 |

| TRPM8 | >30 |

Data indicates a high degree of selectivity for TRPV4 over other related TRP channels.[6]

Signaling Pathway

The activation of the TRPV4 channel initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. RN-9893 acts to block this initial step.

Caption: TRPV4 Signaling Pathway and Inhibition by RN-9893.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of RN-9893.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous ion channel expression.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: For transient expression of TRPV4, cells are transfected with a plasmid encoding the human, rat, or mouse TRPV4 gene using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection.

Intracellular Calcium Influx Assay

This assay is fundamental to determining the inhibitory effect of RN-9893 on TRPV4 channel activation.

-

Principle: The assay measures changes in intracellular calcium concentration ([Ca²⁺]i) using a calcium-sensitive fluorescent dye. Antagonism is quantified by the reduction in the agonist-induced fluorescence signal in the presence of the inhibitor.

-

Materials:

-

HEK293 cells expressing the TRPV4 channel of interest.

-

Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

TRPV4 Agonist: 4α-Phorbol 12,13-didecanoate (4α-PDD) or GSK1016790A.

-

Test Compound: RN-9893 hydrochloride.

-

-

Procedure:

-

Cell Plating: Seed TRPV4-expressing HEK293 cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight.

-

Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in Assay Buffer for 1 hour at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of RN-9893 hydrochloride or vehicle control for 15-30 minutes.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence, then add the TRPV4 agonist (e.g., 4α-PDD at a final concentration equal to its EC₈₀) and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence is proportional to the change in [Ca²⁺]i. The inhibitory effect of RN-9893 is calculated as the percentage reduction of the agonist-induced response. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Caption: Experimental Workflow for a Calcium Influx Assay.

Conclusion

RN-9893 hydrochloride is a well-characterized, potent, and selective antagonist of the TRPV4 ion channel. Its mechanism of action is centered on the direct blockade of the channel, thereby preventing the influx of calcium and subsequent cellular signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on TRPV4-related pathways and their therapeutic modulation. The high selectivity of RN-9893 makes it a valuable tool for investigating the physiological and pathophysiological roles of TRPV4.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. TRPV4 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

RN-9893 Hydrochloride: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

RN-9893 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a key player in a variety of physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the discovery and synthesis of RN-9893 hydrochloride, including detailed experimental protocols and quantitative data to support its characterization as a valuable tool for in vivo research.

Discovery of RN-9893 Hydrochloride

The discovery of RN-9893 hydrochloride emerged from a focused screening and optimization program aimed at identifying orally bioavailable antagonists of the TRPV4 ion channel.[2][3] The lead identification process likely involved high-throughput screening of a compound library against cells expressing the TRPV4 channel, followed by medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

References

RN-9893 Hydrochloride: A Technical Guide to a Potent and Selective TRPV4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RN-9893 hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document consolidates key data on its mechanism of action, potency, selectivity, and experimental applications, serving as a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction: Understanding RN-9893 Hydrochloride

RN-9893 hydrochloride is a small molecule inhibitor of the TRPV4 ion channel, which is known for its role in a wide array of physiological processes.[1][2] Chemically identified as N-[4-[[4-(1-Methylethyl)-1-piperazinyl]sulfonyl]phenyl]-2-nitro-4-(trifluoromethyl)benzamide hydrochloride, RN-9893 is a valuable pharmacological tool for investigating the function of TRPV4. Notably, it is orally bioavailable, making it suitable for a range of in vivo studies.[3]

The TRPV4 channel is a non-selective cation channel that is permeable to calcium.[2][4] It acts as a polymodal sensor, responding to a variety of stimuli including mechanical stress, changes in osmotic pressure, and temperature.[4][5][6] The activation of TRPV4 leads to an influx of calcium ions, which triggers a cascade of intracellular signaling events.[1][5] Given its broad expression in tissues such as the lungs, heart, kidneys, and sensory neurons, TRPV4 is implicated in numerous physiological and pathophysiological conditions.[4][7]

Mechanism of Action

RN-9893 hydrochloride functions by directly antagonizing the TRPV4 channel. By binding to the channel, it prevents its opening in response to various stimuli. This blockade inhibits the influx of calcium ions into the cell, thereby modulating or halting the downstream signaling pathways that are typically initiated by TRPV4 activation.[1] This mechanism makes RN-9893 a powerful tool for studying the roles of TRPV4 in conditions like inflammation, pain, and tissue fibrosis.[1][5]

Quantitative Data

The efficacy and selectivity of RN-9893 hydrochloride have been quantified in several studies. The following tables summarize the key data regarding its potency and selectivity profile.

Table 1: Potency of RN-9893 Hydrochloride Against TRPV4

| Species/Condition | IC50 Value | Reference |

| Human | 420 nM (0.42 µM) | [3] |

| Mouse | 320 nM | [8] |

| Rat | 660 nM (0.66 µM) | [3][8] |

| Rat (activated by 4α-PDD) | 0.57 µM | [3][9] |

| Rat (activated by hypotonicity) | 2.1 µM | [3][9] |

Table 2: Selectivity Profile of RN-9893 Hydrochloride

| Target | IC50 Value | Fold Selectivity over Human TRPV4 | Reference |

| TRPV4 (Human) | 420 nM | - | [3] |

| TRPV1 | >10 µM | >23-fold | [3][9] |

| TRPV3 | >30 µM | >71-fold | [3][9] |

| TRPM8 | ~30 µM | ~71-fold | [3][9] |

RN-9893 exhibits more than 15-fold selectivity for TRPV4 over TRPV1, TRPV3, and TRPM8, and has been profiled against a panel of 54 other common biological targets with good selectivity.[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization of RN-9893 hydrochloride.

In Vitro Antagonism Assay: Calcium Influx Measurement

This protocol describes a common method to assess the antagonist activity of RN-9893 on TRPV4 channels expressed in a heterologous system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of RN-9893 against TRPV4 activation.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the target TRPV4 channel (human, mouse, or rat).

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

TRPV4 Agonist: 4α-Phorbol 12,13-didecanoate (4α-PDD) or hypotonic solution (e.g., 20% reduction in osmolarity).

-

Test Compound: RN-9893 hydrochloride, dissolved in a suitable solvent like DMSO.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Instrumentation: A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Cell Culture and Plating: Culture the TRPV4-expressing HEK293 cells under standard conditions. Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer. Prepare a loading solution of the calcium indicator dye in the assay buffer and incubate with the cells for approximately 1 hour at 37°C.

-

Compound Incubation: After dye loading, wash the cells again with assay buffer. Add varying concentrations of RN-9893 hydrochloride to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence. Add the TRPV4 agonist (e.g., 4α-PDD) to all wells simultaneously using an automated dispenser. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the influx of intracellular calcium. Calculate the response for each concentration of RN-9893 relative to the control (agonist alone). Plot the dose-response curve and fit it using a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling Assay

This protocol outlines a general approach to determine the selectivity of RN-9893 against other related ion channels.

Objective: To assess the inhibitory activity of RN-9893 against other TRP channels (e.g., TRPV1, TRPV3, TRPM8).

Procedure:

-

Utilize cell lines individually expressing the off-target channels of interest (e.g., HEK293-hTRPV1).

-

Follow the same general procedure as the in vitro antagonism assay described above.

-

Use a specific agonist for each channel being tested (e.g., Capsaicin for TRPV1, Menthol for TRPM8).

-

Test RN-9893 at a range of concentrations, typically up to a high concentration (e.g., 30 µM) to determine the IC50 or the lack of significant inhibition.

-

The resulting IC50 values are then compared to the IC50 value for TRPV4 to determine the selectivity ratio.

Visualizations of Pathways and Workflows

The following diagrams illustrate the TRPV4 signaling pathway, the mechanism of RN-9893, and a typical experimental workflow.

Caption: TRPV4 Signaling Pathway Activation.

Caption: Mechanism of RN-9893 Hydrochloride Antagonism.

Caption: Workflow for In Vitro Calcium Influx Assay.

Applications in Research

RN-9893 hydrochloride's characteristics as a potent and selective TRPV4 antagonist make it a critical tool for elucidating the role of TRPV4 in various physiological and pathological contexts. Its oral bioavailability further enhances its utility for in vivo proof-of-concept studies.

Key research areas where RN-9893 is valuable include:

-

Pain and Inflammation: Investigating the role of TRPV4 in neuropathic and inflammatory pain.[1]

-

Respiratory Diseases: Studying conditions like chronic cough and pulmonary edema, where TRPV4 is implicated in sensory nerve activation and barrier function.[10]

-

Cardiovascular Conditions: Exploring the involvement of TRPV4 in regulating vascular tone, blood pressure, and the pathophysiology of heart failure.[1][11]

-

Fibrotic Diseases: Examining the contribution of TRPV4 to fibrotic processes in organs like the heart and lungs.[6]

Conclusion

RN-9893 hydrochloride is a well-characterized, potent, and selective TRPV4 antagonist. Its favorable pharmacological profile, including oral bioavailability, makes it an indispensable research tool for both in vitro and in vivo investigations into the multifaceted roles of the TRPV4 ion channel. The data and protocols presented in this guide offer a solid foundation for scientists and researchers aiming to leverage this compound in their studies.

References

- 1. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]

- 2. Small Molecule Agonists and Antagonists of TRPV4 | Basicmedical Key [basicmedicalkey.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Multifaceted Functions of TRPV4 and Calcium Oscillations in Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. mdpi.com [mdpi.com]

- 11. Congestive Heart Failure Cough: Is It a Sign It's Getting Worse? [healthline.com]

In-Depth Technical Guide: RN-9893 Hydrochloride (CAS: 2109450-40-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

RN-9893 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] As a member of the TRP channel family, TRPV4 is a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in pathological states, such as pain, inflammation, and cardiovascular disorders, has made it an attractive target for therapeutic intervention. RN-9893 hydrochloride has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4. This document provides a comprehensive technical overview of RN-9893 hydrochloride, including its mechanism of action, pharmacological properties, and available experimental data.

Chemical and Physical Properties

RN-9893 hydrochloride is a synthetic, orally bioavailable small molecule.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2109450-40-8 | [1] |

| Chemical Name | N-[4-[[4-(1-Methylethyl)-1-piperazinyl]sulfonyl]phenyl]-2-nitro-4-(trifluoromethyl)benzamide hydrochloride | [1] |

| Molecular Formula | C₂₁H₂₃F₃N₄O₅S · HCl | [2][3] |

| Molecular Weight | 536.95 g/mol | [1][2] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO | [2][3] |

Pharmacology

Mechanism of Action

RN-9893 hydrochloride functions as a direct antagonist of the TRPV4 ion channel.[1][3] TRPV4 channels are polymodal sensors activated by a range of stimuli, including hypotonicity, moderate heat, and synthetic agonists like 4α-phorbol 12,13-didecanoate (4α-PDD). Upon activation, TRPV4 allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and downstream cellular signaling. RN-9893 hydrochloride blocks the channel pore, preventing ion influx and thereby inhibiting the cellular responses mediated by TRPV4 activation.

Figure 1: Mechanism of RN-9893 action on the TRPV4 signaling pathway.

Potency and Selectivity

RN-9893 hydrochloride demonstrates high potency against TRPV4 channels from multiple species. It also exhibits significant selectivity for TRPV4 over other related TRP channels, making it a specific tool for studying TRPV4 function.

| Target | Species | IC₅₀ (nM) | Reference |

| TRPV4 | Human | 420 | [1][3] |

| TRPV4 | Rat | 660 | [1][3] |

| TRPV4 | Mouse | 320 | [1] |

| TRPV1 | - | 10,000 | [3] |

| TRPV3 | - | >30,000 | [3] |

| TRPM8 | - | 30,000 | [3] |

IC₅₀ values represent the concentration of RN-9893 hydrochloride required to inhibit 50% of the channel's activity.

RN-9893 hydrochloride has been shown to inhibit rat TRPV4 (rTRPV4) activity induced by different agonists with varying potency.

| Agonist | IC₅₀ (µM) for rTRPV4 | Reference |

| 4α-phorbol 12,13-didecanoate (4α-PDD) | 0.57 | [3] |

| Hypotonicity | 2.1 | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and specific in-vitro and in-vivo assays for RN-9893 hydrochloride are not extensively available in the public domain. The primary literature describing its discovery provides an overview but lacks a dedicated supplementary methods section. However, based on the available data, a general workflow for assessing the antagonist activity of compounds like RN-9893 can be outlined.

General In-Vitro Antagonism Assay Workflow

A common method for determining the potency of a TRPV4 antagonist involves using a cell line stably expressing the TRPV4 channel and a fluorescent calcium indicator.

Figure 2: General workflow for an in-vitro fluorescence-based TRPV4 antagonism assay.

Applications in Research

RN-9893 hydrochloride's potency and selectivity make it a critical tool for elucidating the role of TRPV4 in various biological systems. It has been utilized in studies investigating the function of TRPV4 in the cardiovascular system, specifically in heart valve function.[4] Its oral bioavailability also makes it suitable for in-vivo studies to explore the therapeutic potential of TRPV4 antagonism in preclinical models of disease.

Conclusion

RN-9893 hydrochloride is a well-characterized, potent, and selective TRPV4 antagonist that serves as an invaluable research tool. The quantitative data on its potency and selectivity across different species and against various TRP channels are robust. While detailed, publicly available experimental protocols for its synthesis and specific biological assays are limited, the information presented in this guide provides a strong foundation for researchers and drug development professionals working on the TRPV4 ion channel. Future research and publications may provide more granular details on its experimental applications.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. SG155209A1 - Process for preparing renin inhibitors - Google Patents [patents.google.com]

- 3. USRE44048E1 - 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamide for the treatment of inflammation or an inflammation-associated disorder - Google Patents [patents.google.com]

- 4. WO2021047978A1 - Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate - Google Patents [patents.google.com]

RN-9893 Hydrochloride: A Technical Guide to its In Vitro and In Vivo Profile as a TRPV4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of RN-9893 hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a valuable resource for researchers engaged in the study of TRPV4 and the development of related therapeutics.

Core Compound Properties

RN-9893 hydrochloride is a small molecule inhibitor of the TRPV4 ion channel, a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and inflammatory pain. Its chemical structure and antagonist properties make it a valuable tool for investigating the physiological and pathophysiological roles of TRPV4.

In Vitro Profile

The in vitro activity of RN-9893 has been characterized through a series of assays to determine its potency, selectivity, and mechanism of action against the TRPV4 channel.

Potency at TRPV4 Channels

RN-9893 demonstrates potent antagonism of TRPV4 channels from multiple species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Species | Agonist | IC50 (nM) | Reference |

| Human | 4α-Phorbol 12,13-didecanoate (4α-PDD) | 420 | |

| Rat | 4α-Phorbol 12,13-didecanoate (4α-PDD) | 660 | |

| Mouse | 4α-Phorbol 12,13-didecanoate (4α-PDD) | 320 | |

| Rat | Hypotonicity | 2100 |

Selectivity Profile

The selectivity of RN-9893 has been assessed against other members of the TRP channel family. The compound exhibits a favorable selectivity profile for TRPV4.

| Target | IC50 (µM) | Reference |

| TRPV1 | >10 | |

| TRPV3 | >30 | |

| TRPM8 | ~30 |

Experimental Protocols: In Vitro Assays

The following are generalized protocols for the types of in vitro assays typically used to characterize compounds like RN-9893. Specific details can be found in the primary literature.

This assay measures the ability of a compound to inhibit the influx of calcium through the TRPV4 channel upon activation by an agonist.

-

Cell Culture: HEK293 or CHO cells stably expressing human, rat, or mouse TRPV4 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluency.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1-2 hours at 37°C.

-

Compound Incubation: The dye-containing medium is replaced with a buffer containing varying concentrations of RN-9893 hydrochloride or vehicle control. The plate is incubated for 15-30 minutes at room temperature.

-

Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is recorded before the addition of a TRPV4 agonist (e.g., 4α-PDD or a hypotonic solution).

-

Data Analysis: The increase in fluorescence, corresponding to intracellular calcium concentration, is measured over time. The inhibitory effect of RN-9893 is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

In Vivo Profile

The in vivo characteristics of RN-9893 hydrochloride, particularly its pharmacokinetic properties, have been evaluated in preclinical species.

Pharmacokinetics in Rats

A study in rats has demonstrated that RN-9893 is orally bioavailable. The key pharmacokinetic parameters are summarized below.

| Parameter | Value | Route of Administration |

| Tmax | 1 h | Oral |

| Cmax | 469.28 ± 45.52 ng/mL | Oral (20 mg/kg) |

| t1/2 (elimination) | 2.1 h | Oral |

| AUC0-∞ | 882 ng·h/mL | Oral (20 mg/kg) |

| Bioavailability (F) | 70.5% | Oral |

Note: The specific study from which this data is derived is not fully accessible, and these values should be considered as reported in secondary sources.

Experimental Protocols: In Vivo Pharmacokinetics

The following is a representative protocol for a pharmacokinetic study in rats.

-

Animals: Male Sprague-Dawley rats are used for the study. Animals are fasted overnight prior to dosing.

-

Dosing: RN-9893 hydrochloride is formulated in an appropriate vehicle (e.g., a solution or suspension). A cohort of rats receives the compound via oral gavage, while another cohort receives it via intravenous injection for bioavailability determination.

-

Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Bioanalysis: The concentration of RN-9893 in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, such as Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.

Signaling Pathway Context

RN-9893 acts by blocking the TRPV4 ion channel, thereby inhibiting the downstream signaling cascades initiated by its activation.

Conclusion

RN-9893 hydrochloride is a valuable pharmacological tool for the investigation of TRPV4 function. Its potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo studies. This guide provides a foundational understanding of its properties and the experimental approaches used for its characterization. For more detailed information, readers are encouraged to consult the primary scientific literature.

An In-depth Technical Guide on the Selectivity Profile of RN-9893 Hydrochloride Against Other TRP Channels

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

RN-9893 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3][4] Understanding its selectivity profile is critical for its use as a research tool and for any potential therapeutic development. This document provides a comprehensive overview of the selectivity of RN-9893 hydrochloride against other members of the TRP channel family. Quantitative data are presented in a structured format, and detailed experimental methodologies for assessing antagonist selectivity are described.

Introduction to RN-9893 Hydrochloride

RN-9893 is an orally bioavailable small molecule that acts as a potent and selective blocker of the TRPV4 ion channel.[3][4] TRPV4 is a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Due to its role in various pathologies such as pain, inflammation, and edema, TRPV4 has emerged as a significant target for drug discovery.[4] RN-9893 has been utilized to investigate the function of TRPV4 channels in these processes. Its utility as a chemical probe is largely defined by its potency at TRPV4 and its selectivity against other related ion channels, particularly other members of the TRP superfamily.

Selectivity Profile of RN-9893 Hydrochloride

The inhibitory activity of RN-9893 is most potent against TRPV4 channels of human, rat, and mouse origin.[3][4] Its activity against other TRP channels, such as TRPV1, TRPV3, and TRPM8, is significantly lower, demonstrating its high selectivity for TRPV4.[1][3][4]

Quantitative Selectivity Data

The half-maximal inhibitory concentration (IC50) values are the standard measure of antagonist potency. The data below, summarized from in vitro studies, quantifies the selectivity of RN-9893 hydrochloride.

| Target TRP Channel | Species | IC50 Value (µM) | Selectivity Fold (vs. hTRPV4) |

| TRPV4 | Human | 0.42[1][2] | - |

| TRPV4 | Rat | 0.66[1][2] | ~1.6x less potent |

| TRPV4 | Mouse | 0.32[2] | ~1.3x more potent |

| TRPV1 | Human | 10[1] | ~24x |

| TRPV3 | Human | >30[1] | >71x |

| TRPM8 | Human | 30[1] | ~71x |

Table 1: Comparative IC50 values of RN-9893 hydrochloride against various TRP channels. The selectivity fold is calculated relative to the potency at the human TRPV4 channel.

The data clearly indicates that RN-9893 is a highly selective antagonist for the TRPV4 channel, with at least a 24-fold higher potency for human TRPV4 compared to the other tested TRP channels.[1]

Experimental Protocols for Determining TRP Channel Selectivity

The selectivity of a compound like RN-9893 is typically determined using in vitro functional assays that measure the ion channel's activity in the presence of both an agonist (to activate the channel) and the antagonist (to inhibit it). The two most common methods are fluorescence-based calcium assays and patch-clamp electrophysiology.[5][6][7]

Fluorescence-Based Calcium Influx Assay

This high-throughput method is often used for primary screening and involves genetically engineered cell lines that stably express the target TRP channel (e.g., HEK293-hTRPV4).[8]

Objective: To measure the inhibition of agonist-induced calcium influx by RN-9893.

Methodology:

-

Cell Preparation: HEK293 cells stably expressing the human TRP channel of interest (e.g., TRPV4, TRPV1, TRPM8) are seeded into 96- or 384-well microplates and cultured to form a confluent monolayer.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM, Fura-2) for 30-60 minutes at 37°C.[8] This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

-

Compound Addition: The cells are washed to remove excess dye. Varying concentrations of the antagonist (RN-9893 hydrochloride) are then added to the wells and incubated for a predetermined period (e.g., 10-20 minutes) to allow for target engagement.

-

Agonist Stimulation: A known agonist for the specific TRP channel is added to stimulate channel opening and subsequent calcium influx.

-

Signal Detection: The fluorescence intensity is measured immediately before and after agonist addition using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The increase in fluorescence upon agonist addition is a measure of channel activity. The inhibitory effect of RN-9893 is calculated as the percentage reduction in the agonist-induced signal. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the "gold standard" for studying ion channels, providing a direct measure of the ion flow through the channel.[5][6]

Objective: To directly measure the ion currents through a specific TRP channel and quantify the blocking effect of RN-9893.

Methodology:

-

Cell Preparation: A single cell expressing the target TRP channel is selected.

-

Patch-Clamp Configuration: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance seal (a "giga-seal"). The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The cell membrane potential is clamped at a fixed value (e.g., -60 mV).

-

Agonist Application: The specific TRP channel agonist is applied to the cell via a perfusion system, which evokes an inward current carried by cations flowing through the open channels.

-

Antagonist Application: Once a stable agonist-evoked current is established, the antagonist (RN-9893) is co-applied at various concentrations with the agonist.

-

Current Measurement: The reduction in the current amplitude in the presence of RN-9893 is measured.

-

Data Analysis: The percentage of current inhibition is plotted against the concentration of RN-9893 to generate a dose-response curve and calculate the IC50 value.

Visualized Workflow and Signaling

The following diagrams illustrate the logical flow of a typical selectivity screening experiment and the basic signaling pathway involved.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RN-9893 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Identification of orally-bioavailable antagonists of the TRPV4 ion-channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transforming TRP channel drug discovery using medium-throughput electrophysiological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Utilizing RN-9893 Hydrochloride for the Study of Mechanosensitive Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanosensitive ion channels are critical transducers of physical force into biochemical signals, playing pivotal roles in a myriad of physiological processes including touch, pain, proprioception, and blood pressure regulation. Among the most studied are the Piezo and a subset of the Transient Receptor Potential (TRP) channel families. Given the co-expression of these channels in various cell types and their shared activation by mechanical stimuli, dissecting their individual contributions to cellular mechanotransduction presents a significant experimental challenge. This technical guide focuses on the strategic use of RN-9893 hydrochloride, a potent and selective antagonist of the TRPV4 ion channel, as a pharmacological tool to isolate and study the function of Piezo1 and Piezo2 channels.

RN-9893 hydrochloride offers researchers a means to pharmacologically silence TRPV4, thereby enabling a clearer investigation of Piezo-mediated currents and downstream signaling events. This guide provides an in-depth overview of RN-9893's properties, detailed experimental protocols for its application in electrophysiology and calcium imaging, and a summary of its utility in advancing our understanding of mechanobiology.

RN-9893 Hydrochloride: Chemical and Pharmacological Properties

RN-9893 hydrochloride is an orally bioavailable and selective antagonist of the TRPV4 ion channel[1]. Its chemical and pharmacological properties are summarized in the tables below.

Chemical Properties of RN-9893 Hydrochloride

| Property | Value |

| IUPAC Name | N-[4-[[4-(1-Methylethyl)-1-piperazinyl]sulfonyl]phenyl]-2-nitro-4-(trifluoromethyl)benzamide hydrochloride |

| Molecular Formula | C₂₁H₂₃F₃N₄O₅S·HCl |

| Molecular Weight | 536.95 g/mol |

| CAS Number | 2109450-40-8 |

| Solubility | Soluble to 100 mM in DMSO |

| Purity | ≥98% |

| Storage | Desiccate at room temperature |

Pharmacological Data: Potency and Selectivity of RN-9893

RN-9893 exhibits high potency for TRPV4 channels across different species and significant selectivity over other TRP channels.

| Target | Species | IC₅₀ |

| TRPV4 | Human | 420 nM[1] |

| TRPV4 | Rat | 660 nM[2][3] |

| TRPV4 | Mouse | 320 nM[2][3] |

| TRPV1 | - | >10 µM[1] |

| TRPV3 | - | >30 µM[1] |

| TRPM8 | - | >30 µM[1] |

Note: RN-9893 exhibits greater than 15-fold selectivity for TRPV4 over a panel of 54 other common biological targets[2].

Experimental Strategy: Isolating Piezo Channel Function

The core experimental strategy involves the use of RN-9893 to block TRPV4-mediated responses to mechanical stimuli, thereby isolating the contributions of Piezo channels. This approach is particularly valuable in cell types where both TRPV4 and Piezo channels are expressed and contribute to mechanotransduction.

Experimental Protocols

The following are detailed protocols for electrophysiological and calcium imaging experiments designed to study Piezo channels, incorporating RN-9893 to block TRPV4 activity.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to record mechanically activated currents from cells expressing both Piezo and TRPV4 channels.

a. Materials and Reagents:

-

Cells: HEK293T cells co-transfected with Piezo1/2 and TRPV4, or a cell line endogenously expressing these channels.

-

External Solution (in mM): 130 NaCl, 5 KCl, 10 HEPES, 1 CaCl₂, 1 MgCl₂, 10 TEA-Cl, pH 7.3 with NaOH.

-

Internal Solution (Pipette Solution, in mM): 110 KF, 10 KCl, 10 NaCl, 10 EGTA, 10 HEPES, pH 7.2 with KOH.

-

RN-9893 Hydrochloride Stock Solution: 10 mM in DMSO. Store at -20°C.

-

Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ.

-

Mechanical Stimulator: High-speed pressure clamp or a blunt glass probe controlled by a micromanipulator.

-

Electrophysiology Rig: Patch-clamp amplifier, digitizer, and data acquisition software.

b. Experimental Workflow:

c. Detailed Procedure:

-

Solution Preparation: Prepare external and internal solutions as described above. Prepare a working solution of RN-9893 hydrochloride by diluting the 10 mM DMSO stock into the external solution to a final concentration of 1 µM. A concentration range of 0.5-2 µM can be tested to ensure complete TRPV4 inhibition.

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Patching: Approach a single cell with a patch pipette filled with the internal solution. Form a gigaohm seal and then rupture the membrane to obtain the whole-cell configuration.

-

Data Acquisition:

-

Clamp the cell at a holding potential of -60 mV.

-

Record baseline current for 1-2 minutes.

-

Apply a defined mechanical stimulus (e.g., a series of pressure steps or cell indentation) and record the elicited currents. This represents the combined activity of Piezo and TRPV4 channels.

-

Wash out the control external solution and perfuse the recording chamber with the external solution containing RN-9893 for 2-5 minutes to ensure complete block of TRPV4.

-

Apply the identical mechanical stimulus and record the remaining current. This current is primarily mediated by Piezo channels.

-

-

Data Analysis: Analyze the peak amplitude, activation, and inactivation kinetics of the mechanically gated currents before and after the application of RN-9893. The difference in current represents the TRPV4 contribution.

Ratiometric Calcium Imaging

This protocol uses a ratiometric fluorescent calcium indicator, Fura-2 AM, to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to mechanical stimulation.

a. Materials and Reagents:

-

Cells: Plated on glass-bottom dishes or coverslips.

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or other physiological saline.

-

Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.

-

Pluronic F-127: 20% (w/v) solution in DMSO.

-

RN-9893 Hydrochloride Stock Solution: 10 mM in DMSO.

-

Mechanical Stimulator: A perfusion system for inducing fluid shear stress or a glass micropipette for single-cell stimulation.

-

Imaging System: An inverted microscope equipped with a UV light source, filter wheel for 340 nm and 380 nm excitation, a dichroic mirror, an emission filter around 510 nm, and a sensitive camera.

b. Experimental Workflow:

c. Detailed Procedure:

-

Dye Loading:

-

Prepare the Fura-2 AM loading solution by diluting the 1 mM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.

-

Remove the culture medium from the cells, wash once with HBSS, and then incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

After loading, wash the cells three times with HBSS and then incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Imaging:

-

Place the coverslip or dish in the imaging chamber and perfuse with HBSS.

-

Acquire images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.

-

Record the baseline 340/380 ratio for several minutes.

-

Apply a mechanical stimulus (e.g., increase in perfusion rate to induce shear stress) and record the change in the 340/380 ratio.

-

After the response returns to baseline, incubate the cells with 1 µM RN-9893 in HBSS for 5-10 minutes.

-

Re-apply the same mechanical stimulus in the presence of RN-9893 and record the resulting calcium transient.

-

-

Data Analysis: The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration. Compare the peak change in this ratio in the absence and presence of RN-9893 to determine the contribution of TRPV4 to the overall calcium response.

Signaling Pathways and Downstream Effects

By isolating Piezo channel activity, RN-9893 can be used to investigate the specific downstream signaling pathways initiated by Piezo activation.

Conclusion

RN-9893 hydrochloride is an invaluable tool for researchers studying mechanosensitive ion channels. Its potency and selectivity for TRPV4 allow for the pharmacological isolation of Piezo1 and Piezo2 channel activity, enabling a more precise characterization of their roles in mechanotransduction. The protocols and strategies outlined in this guide provide a framework for employing RN-9893 in electrophysiological and calcium imaging studies. By carefully designing experiments that account for the presence of multiple mechanosensitive channels, researchers can significantly advance our understanding of the complex interplay of these critical sensory molecules in health and disease.

References

RN-9893 Hydrochloride: A Technical Guide to its Application in Heart Valve Function Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heart valve diseases, particularly calcific aortic valve stenosis, represent a significant and growing global health burden. The pathological remodeling of valve tissue, driven by the differentiation of valvular interstitial cells (VICs) into contractile, pro-fibrotic myofibroblasts, is a central mechanism in disease progression. Emerging research has identified the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel as a critical mechanosensor in this process, responding to both mechanical and chemical cues to initiate myofibroblast activation. RN-9893 hydrochloride, a potent and selective TRPV4 antagonist, has emerged as a key pharmacological tool to investigate and potentially inhibit these pathological pathways. This technical guide provides an in-depth overview of RN-9893 hydrochloride, its mechanism of action, and its role in heart valve function research. It includes a summary of quantitative data, detailed experimental protocols for its use in studying VIC biology, and visualizations of the key signaling pathways and experimental workflows.

Introduction: The Role of Myofibroblast Activation in Heart Valve Disease

Valvular interstitial cells (VICs) are the most abundant cell type in heart valve leaflets and are responsible for maintaining the structural integrity and function of the valve.[1] In response to pathological stimuli, such as increased mechanical stress and pro-fibrotic cytokines like Transforming Growth Factor-beta 1 (TGF-β1), VICs can differentiate into a myofibroblast phenotype.[2] This transformation is characterized by the expression of α-smooth muscle actin (α-SMA) and increased contractility, leading to excessive extracellular matrix deposition, tissue stiffening, and ultimately, valve stenosis.[2][3] Understanding the molecular triggers and signaling pathways that govern VIC-to-myofibroblast differentiation is therefore a primary goal for developing novel therapeutic interventions for heart valve disease.

RN-9893 Hydrochloride: A Selective TRPV4 Antagonist

RN-9893 hydrochloride is a potent and selective antagonist of the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including mechanical stress, temperature, and endogenous ligands.[4] In the context of heart valve biology, TRPV4 acts as a mechanosensor, translating changes in the mechanical environment of the valve leaflet into intracellular calcium signals that drive pathological cell differentiation.[5][6]

Mechanism of Action

RN-9893 hydrochloride competitively inhibits the TRPV4 channel, preventing the influx of calcium ions (Ca2+) into the cell in response to activating stimuli. This blockade of TRPV4-mediated Ca2+ signaling has been shown to be effective in preventing the differentiation of VICs into myofibroblasts, thereby reducing the expression of fibrotic markers and the pathological remodeling of the extracellular matrix.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding RN-9893 hydrochloride and the effects of TRPV4 inhibition in the context of heart valve research.

| Pharmacological Properties of RN-9893 Hydrochloride | |

| Target | Transient Receptor Potential Vanilloid 4 (TRPV4) |

| Action | Antagonist |

| IC50 (human TRPV4) | 420 nM[7] |

| IC50 (rat TRPV4) | 660 nM[7] |

| IC50 (mouse TRPV4) | 320 nM[7] |

| Selectivity | >15-fold selectivity for TRPV4 over TRPV1, TRPV3, and TRPM8 |

| Formulation | Hydrochloride salt |

| Solubility | Soluble in DMSO |

| Effects of TRPV4 Antagonism on Valvular Interstitial Cells (VICs) | |

| Parameter | Effect of TRPV4 Antagonist |

| Myofibroblast Differentiation (α-SMA expression) | Inhibition[5][8] |

| Collagen I mRNA Expression (under cyclic stretch) | Inhibition (specifically with RN-9893) |

| TGF-β1-induced Myofibroblast Differentiation | Inhibition[5] |

| Matrix Stiffness-induced Myofibroblast Differentiation | Inhibition[5] |

| PI3K/Akt Pathway Activation | Inhibition[9] |

Signaling Pathways

The activation of TRPV4 in VICs by mechanical stimuli (e.g., increased matrix stiffness) or chemical signals (e.g., TGF-β1) initiates a signaling cascade that culminates in myofibroblast differentiation and fibrosis. A key downstream pathway implicated in this process is the PI3K/Akt pathway.

Caption: Signaling pathway of TRPV4-mediated myofibroblast differentiation in VICs and its inhibition by RN-9893 hydrochloride.

Experimental Protocols

The following protocols are synthesized from methodologies reported in studies investigating TRPV4 function in valvular interstitial cells.

Valvular Interstitial Cell (VIC) Isolation and Culture

-

Tissue Source: Aseptically collect porcine or human aortic valve leaflets.

-

Digestion: Mince the leaflets and digest with a solution of collagenase (e.g., 1000 U/mL) in sterile phosphate-buffered saline (PBS) for 1-2 hours at 37°C with gentle agitation.

-

Cell Isolation: Neutralize the collagenase with an equal volume of Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS). Filter the cell suspension through a 70 µm cell strainer.

-

Plating: Centrifuge the cell suspension, resuspend the pellet in complete culture medium (DMEM with 10% FBS, 1% penicillin-streptomycin), and plate onto tissue culture flasks.

-

Culture: Maintain VICs in a humidified incubator at 37°C and 5% CO2. Passage cells upon reaching 80-90% confluency.

In Vitro Model of Myofibroblast Differentiation

-

Cell Seeding: Seed VICs onto appropriate culture plates (e.g., 6-well plates or glass coverslips for immunofluorescence) at a density of approximately 10,000 cells/cm².

-

Starvation: Once cells reach 60-70% confluency, replace the complete medium with serum-free DMEM for 24 hours to synchronize the cells.

-

Induction of Differentiation:

-

TGF-β1 Treatment: Treat cells with recombinant human TGF-β1 (typically 5-10 ng/mL) in serum-free DMEM for 48-72 hours.[10]

-

Matrix Stiffness Model: Culture VICs on hydrogels of varying stiffness (e.g., polyacrylamide gels) to mimic healthy (soft) and diseased (stiff) valve tissue.

-

-

RN-9893 Hydrochloride Treatment:

-

Prepare a stock solution of RN-9893 hydrochloride in DMSO (e.g., 10 mM).

-

Pre-incubate VICs with the desired concentration of RN-9893 hydrochloride (e.g., 0.5 µM) for 30-60 minutes before adding TGF-β1 or plating on stiff substrates. Maintain the antagonist in the culture medium for the duration of the experiment.

-

Caption: General experimental workflow for studying the effect of RN-9893 hydrochloride on VIC differentiation.

Analysis of Myofibroblast Differentiation

-

Fixation: Fix VICs grown on coverslips with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-SMA (e.g., mouse anti-α-SMA) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Imaging and Quantification: Visualize the cells using a fluorescence microscope and quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining.[11]

-

RNA Extraction: Lyse the VICs and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a qPCR system with SYBR Green or TaqMan probes for target genes (e.g., ACTA2 for α-SMA, COL1A1 for Collagen I) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[12]

Cyclic Stretch Experiment

-

Cell Seeding: Seed VICs onto flexible silicone membranes (e.g., BioFlex plates) coated with an extracellular matrix protein like collagen I.

-

Application of Stretch: Use a cyclic stretch apparatus to apply equibiaxial or uniaxial stretch to the cells. A typical regimen to mimic physiological conditions is 10-15% strain at 1 Hz.[13]

-

Treatment: Add RN-9893 hydrochloride to the culture medium prior to and during the application of cyclic stretch.

-

Analysis: After the desired duration of stretching (e.g., 24 hours), harvest the cells for analysis of gene expression (e.g., COL1A1) by qRT-PCR.

Caption: Workflow for investigating the effect of RN-9893 hydrochloride on gene expression in VICs under cyclic stretch.

Conclusion

RN-9893 hydrochloride is a valuable pharmacological tool for investigating the role of the TRPV4 ion channel in heart valve pathobiology. Its high potency and selectivity allow for the specific interrogation of TRPV4-mediated signaling pathways in valvular interstitial cells. The experimental protocols outlined in this guide provide a framework for researchers to utilize RN-9893 hydrochloride to study the mechanisms of myofibroblast differentiation and to explore the therapeutic potential of TRPV4 inhibition in preventing or treating fibrotic heart valve diseases. Further research utilizing this and similar compounds will be crucial in advancing our understanding of heart valve function and developing novel non-surgical treatments for valvular heart disease.

References

- 1. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transforming growth factor-β1 induces intestinal myofibroblast differentiation and modulates their migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Transient Receptor Potential Vanilloid 4 Calcium-Permeable Channel Contributes to Valve Stiffening in Aortic Stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Frontiers | Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications [frontiersin.org]

- 11. Myofibroblast Markers and Microscopy Detection Methods in Cell Culture and Histology. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. The Effects of Combined Cyclic Stretch and Pressure on the Aortic Valve Interstitial Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RN-9893 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RN-9893 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] As a non-selective cation channel, TRPV4 is involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its dysregulation has been implicated in several pathologies, making it a significant target for drug discovery. These application notes provide a comprehensive guide for the use of RN-9893 hydrochloride in in vitro cell culture experiments to investigate the role of the TRPV4 channel in various biological systems.

Data Presentation

Table 1: Potency of RN-9893 Hydrochloride (IC50)

| Species | IC50 (nM) |

| Human | 420 |

| Mouse | 320 |

| Rat | 660 |

Data sourced from MedchemExpress and Tocris Bioscience.[1][3]

Table 2: Selectivity of RN-9893 Hydrochloride

| Ion Channel | IC50 (µM) |

| TRPV1 | 10 |

| TRPV3 | >30 |

| TRPM8 | 30 |

Data sourced from MedchemExpress.[2][4]

Table 3: Solubility of RN-9893 Hydrochloride

| Solvent | Maximum Concentration (mM) |

| DMSO | 100 |

Data sourced from Tocris Bioscience.

Signaling Pathways

The TRPV4 channel is a non-selective cation channel that, upon activation, leads to an influx of Ca2+. This increase in intracellular calcium concentration initiates a cascade of downstream signaling events. The following diagram illustrates the signaling pathway inhibited by RN-9893 hydrochloride.

Caption: Inhibition of the TRPV4 signaling pathway by RN-9893 hydrochloride.

Experimental Protocols

The following protocols are generalized for the use of RN-9893 hydrochloride in cell culture. Optimization may be required for specific cell lines and experimental conditions.

Preparation of RN-9893 Hydrochloride Stock Solution

Materials:

-

RN-9893 hydrochloride powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the molecular weight of the specific batch of RN-9893 hydrochloride, calculate the volume of DMSO required to prepare a 10 mM stock solution.

-

Aseptically add the calculated volume of sterile DMSO to the vial of RN-9893 hydrochloride powder.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]

General Cell Culture Treatment Protocol

Materials:

-

Cultured cells in appropriate multi-well plates

-

Complete cell culture medium

-

RN-9893 hydrochloride stock solution (10 mM)

-

TRPV4 agonist (e.g., GSK1016790A or 4α-phorbol 12,13-didecanoate (4α-PDD))

-

Phosphate-buffered saline (PBS), sterile

Workflow Diagram:

Caption: General experimental workflow for studying TRPV4 antagonism.

Procedure:

-

Seed cells in a multi-well plate at a density appropriate for the specific cell line and assay. Allow cells to adhere and grow for 24 hours.

-

Prepare working solutions of RN-9893 hydrochloride by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM).

-

Aspirate the medium from the cells and wash once with sterile PBS.

-

Add the medium containing the desired concentration of RN-9893 hydrochloride to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest RN-9893 hydrochloride concentration).

-

Incubate the cells for a predetermined pre-treatment time (e.g., 30-60 minutes). This time may need to be optimized.

-

Prepare working solutions of a TRPV4 agonist (e.g., GSK1016790A) in complete cell culture medium.

-

Add the TRPV4 agonist to the wells already containing RN-9893 hydrochloride or the vehicle control.

-

Incubate for the time required for the specific assay.

-

Proceed with the downstream assay (e.g., calcium imaging, cytotoxicity assay, etc.).

Calcium Influx Assay

This protocol is designed to measure changes in intracellular calcium levels following TRPV4 activation and inhibition.

Materials:

-

Cells treated according to the General Cell Culture Treatment Protocol

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Prepare a loading buffer by diluting Fluo-4 AM and Pluronic F-127 in HBSS according to the manufacturer's instructions.

-

After the initial 24-hour incubation of seeded cells, remove the culture medium and wash the cells with HBSS.

-

Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS containing the desired concentrations of RN-9893 hydrochloride or vehicle control to the wells and incubate for 15-30 minutes.

-

Measure the baseline fluorescence using a fluorescence plate reader or microscope.

-

Add the TRPV4 agonist to the wells and immediately begin measuring the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence relative to the baseline.

Recommended Cell Lines

The choice of cell line will depend on the specific research question. The following cell lines have been used in studies involving TRPV4:

-

HEK293 (Human Embryonic Kidney): Often used for heterologous expression of TRPV4 channels.

-

SH-SY5Y (Human Neuroblastoma): Expresses endogenous TRPM2 and TRPV4 channels.[4]

-

BV-2 (Mouse Microglia): Used for studying neuroinflammatory processes.[4]

-

HIBCPP (Human Choroid Plexus Papilloma): A model for the human blood-cerebrospinal fluid barrier.[5]

-

Primary Dorsal Root Ganglion (DRG) neurons: For studying pain pathways.[6]

Conclusion

RN-9893 hydrochloride is a valuable pharmacological tool for the in vitro investigation of TRPV4 channel function. The protocols and data provided herein serve as a comprehensive starting point for researchers to design and execute experiments aimed at elucidating the role of TRPV4 in health and disease. Careful optimization of experimental conditions for specific cell systems is recommended to ensure robust and reproducible results.

References

- 1. Identification of orally-bioavailable antagonists of the TRPV4 ion-channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel antagonist of TRPM2 and TRPV4 channels: Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of RN-9893 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the dissolution and administration of RN-9893 hydrochloride for in vivo experiments, particularly focusing on oral gavage in rodent models. RN-9893 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel and is orally bioavailable, making it a valuable tool for preclinical research.[1]

I. Compound Information and Solubility

Summary of RN-9893 Hydrochloride Properties:

| Property | Data | Source |

| Description | Potent and selective TRPV4 antagonist. | [1] |

| Molecular Weight | 536.95 g/mol | |

| In Vitro IC50 | Mouse: 320 nM, Human: 420 nM, Rat: 660 nM | |

| Solubility | Soluble in DMSO (up to 100 mM) | |

| In Vivo Activity | Orally bioavailable in rats with moderate bioavailability. | [1] |

| Pharmacokinetics (Rats) | Cmax, Tmax, and other parameters are available in the primary literature. | [1] |

II. Recommended Vehicle Formulations for Oral Gavage

The selection of an appropriate vehicle is critical for the successful oral administration of RN-9893 hydrochloride. Below are two recommended protocols for vehicle preparation.

Protocol 1: Tween® 80 and Methylcellulose Suspension

This is a widely used vehicle for administering hydrophobic compounds orally to rodents. It forms a stable suspension and is generally well-tolerated.

Materials:

-

RN-9893 hydrochloride powder

-

Methylcellulose (viscosity 400 cP recommended)

-

Tween® 80 (Polysorbate 80)

-

Sterile water for injection or deionized water

-

Magnetic stirrer and stir bar

-

Heating plate

-

Beakers and graduated cylinders

Procedure:

-

Prepare 0.5% Methylcellulose Solution:

-

Heat approximately one-third of the final required volume of water to 60-70°C.

-

Slowly add the methylcellulose powder while stirring to create a uniform dispersion.

-

Remove from heat and add the remaining two-thirds of the water as cold (2-8°C) water.

-

Continue to stir the solution at a low temperature (e.g., in an ice bath or cold room) until the methylcellulose is fully dissolved and the solution is clear. This may take several hours or can be left overnight.

-

-

Add Tween® 80:

-

To the clear methylcellulose solution, add Tween® 80 to a final concentration of 0.1% to 0.5% (v/v).

-

Stir until the Tween® 80 is completely dissolved.

-

-

Prepare RN-9893 Hydrochloride Suspension:

-

Weigh the required amount of RN-9893 hydrochloride.

-

To aid in the initial dispersion, the powder can be wetted with a very small amount of the prepared vehicle to form a paste.

-

Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to achieve the desired final concentration.

-

Ensure the final formulation is a homogenous suspension before administration.

-

Protocol 2: DMSO, Tween® 80, and Saline Formulation

This formulation is suitable for compounds that have good solubility in DMSO. The DMSO concentration should be kept low to minimize potential toxicity.

Materials:

-

RN-9893 hydrochloride powder

-

DMSO (cell culture grade)

-

Tween® 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Vortex mixer

-

Sterile tubes

Procedure:

-

Initial Dissolution in DMSO:

-

Dissolve the required amount of RN-9893 hydrochloride in a small volume of DMSO. Aim for a final DMSO concentration in the dosing solution of ≤10%.

-

-

Addition of Tween® 80:

-

Add Tween® 80 to the DMSO solution to achieve a final concentration of 1-2% in the total volume. Vortex to mix thoroughly.

-

-

Final Dilution with Saline:

-

Gradually add sterile saline to the DMSO/Tween® 80 mixture to reach the final desired volume and concentration.

-

Vortex the solution thoroughly to ensure it is homogenous. The final solution may be a clear solution or a fine suspension.

-

III. Experimental Protocol: Oral Gavage in Rodents

This protocol provides a general guideline for the oral administration of the prepared RN-9893 hydrochloride formulation to mice or rats. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Prepared RN-9893 hydrochloride formulation

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats, with a ball tip)

-

Syringes

-

Animal scale

Procedure:

-

Animal Handling and Dosing Volume Calculation:

-

Gavage Needle Measurement:

-

Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal from the mouth to the xiphoid process (the end of the sternum). Mark the needle to ensure it is not inserted too far.[4]

-

-

Administration:

-

Gently restrain the animal.

-

Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

-

The animal should swallow the needle as it is advanced. Do not force the needle. If resistance is met, withdraw and try again.

-

Once the needle is correctly positioned in the esophagus and advanced to the predetermined mark, slowly administer the formulation.

-

-

Post-Administration Monitoring:

-

After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.[5]

-

IV. Visualizations

Signaling Pathway of TRPV4 Antagonism

Caption: Mechanism of RN-9893 hydrochloride as a TRPV4 antagonist.

Experimental Workflow for Formulation and Administration

Caption: Workflow for preparing and administering RN-9893 HCl.

References

Application Notes and Protocols for RN-9893 Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information on the use of RN-9893 hydrochloride, a potent and selective TRPV4 antagonist, in mouse models. The following sections detail its mechanism of action, available pharmacokinetic data, and protocols for its administration in preclinical research settings.

Introduction

RN-9893 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. It demonstrates activity against human, rat, and murine TRPV4 channels, making it a valuable tool for in vivo proof-of-concept studies.[1] Its oral bioavailability has been demonstrated in rats, suggesting its utility in systemic administration for various disease models in rodents.[1] TRPV4 channels are implicated in a variety of physiological and pathological processes, including pain perception, inflammation, and mechanosensation.[2][3][4]

Mechanism of Action

RN-9893 functions by selectively inhibiting the TRPV4 ion channel. TRPV4 is a non-selective cation channel that can be activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[2][4] In the context of pain, TRPV4 is expressed in sensory neurons and is involved in the signaling of mechanical and thermal hyperalgesia.[2][3] Upon activation, TRPV4 allows the influx of Ca2+, which in turn triggers downstream signaling cascades, including the activation of protein kinase C (PKC), leading to neuronal sensitization and the perception of pain.[2] By blocking this channel, RN-9893 can attenuate the signaling pathways associated with pain and inflammation.

Quantitative Data Summary

While specific pharmacokinetic data for RN-9893 hydrochloride in mouse models is not extensively detailed in the currently available literature, the following table summarizes the in vitro potency of the compound. Researchers should perform initial dose-ranging and pharmacokinetic studies to determine the optimal dosing regimen for their specific mouse model and experimental endpoint.

| Parameter | Species | Value | Reference |

| IC50 | Mouse TRPV4 | 320 nM | [5] |

| IC50 | Human TRPV4 | 420 nM | [5] |

| IC50 | Rat TRPV4 | 660 nM | [5] |

Experimental Protocols

The following protocols are based on general practices for the oral administration of small molecule inhibitors in mouse models of pain and inflammation and should be adapted and optimized for specific experimental needs.

Protocol 1: Preparation of RN-9893 Hydrochloride for Oral Administration

This protocol describes the preparation of a solution of RN-9893 hydrochloride for oral gavage.

Materials:

-

RN-9893 hydrochloride powder

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of RN-9893 hydrochloride based on the desired dose and the number of animals to be treated.

-

Weigh the appropriate amount of RN-9893 hydrochloride powder and place it in a sterile microcentrifuge tube.

-

Prepare the vehicle solution. For a 1% DMSO and 1% Tween 80 in saline solution, first dissolve the Tween 80 in saline, then add the DMSO.

-

Add a small volume of the vehicle to the RN-9893 hydrochloride powder to create a paste.

-

Gradually add the remaining vehicle to the paste while vortexing to ensure complete dissolution.

-

If necessary, sonicate the solution for a few minutes to aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates before administration.

Protocol 2: Oral Administration of RN-9893 Hydrochloride by Gavage

This protocol provides a step-by-step guide for the oral administration of RN-9893 hydrochloride to mice.

Materials:

-

Prepared RN-9893 hydrochloride solution

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[8][9]

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Weigh each mouse to accurately calculate the volume of the drug solution to be administered. A common dosing volume is 10 mL/kg.[9]

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

-

Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle to ensure proper insertion depth.

-

Draw the calculated volume of the RN-9893 hydrochloride solution into the syringe attached to the gavage needle.

-

Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced.

-

Do not force the needle. If resistance is met, withdraw the needle and re-attempt.

-

Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the solution.

-

After administration, gently remove the gavage needle.

-

Monitor the mouse for a few minutes to ensure there are no adverse reactions.

Visualizations

Signaling Pathway of TRPV4 in Nociception

Caption: TRPV4 signaling pathway in nociception and its inhibition by RN-9893.

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for evaluating RN-9893 in mouse models.

References

- 1. researchgate.net [researchgate.net]

- 2. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents - PMC [pmc.ncbi.nlm.nih.gov]